Cas no 2138209-26-2 (Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate)

Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 2138209-26-2
- methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate
- EN300-700016
- Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate
-
- インチ: 1S/C9H16O5/c1-8(7(10)13-4)9(14-8,5-11-2)6-12-3/h5-6H2,1-4H3
- InChIKey: OSDVEYCLXLGMRH-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)OC)(C)C1(COC)COC
計算された属性
- せいみつぶんしりょう: 204.09977361g/mol
- どういたいしつりょう: 204.09977361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 57.3Ų
Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-700016-1.0g |
methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate |
2138209-26-2 | 1g |
$0.0 | 2023-06-07 |
Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylateに関する追加情報
Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate (CAS No. 2138209-26-2): A Comprehensive Overview
Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate, identified by the CAS number 2138209-26-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique epoxy and ester functional groups, has garnered attention for its potential applications in synthetic chemistry and drug development. The structural complexity of Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate presents a rich canvas for exploration, particularly in the context of modern chemical biology and medicinal chemistry.
The compound's molecular structure consists of a methyloxirane ring substituted with two methoxymethyl groups and a carboxylate ester at the second carbon position. This configuration imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The epoxy group, in particular, is known for its ability to undergo various transformations, including ring-opening reactions with nucleophiles, which can be harnessed to construct diverse molecular architectures.
In recent years, there has been growing interest in the use of epoxy derivatives as building blocks in the development of novel therapeutic agents. The presence of both epoxy and ester functionalities in Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate makes it a versatile precursor for the synthesis of pharmacologically active compounds. For instance, researchers have explored its utility in the preparation of nonapeptides and other bioactive peptides, leveraging its ability to form stable intermediates that can be further functionalized.
One of the most compelling aspects of this compound is its potential role in drug discovery. The epoxy group can be selectively opened under controlled conditions, allowing for the introduction of various substituents at specific positions within the molecule. This reactivity has been exploited in the synthesis of inhibitors targeting specific enzymatic pathways. For example, studies have demonstrated its use in creating inhibitors of kinases and other enzymes implicated in diseases such as cancer and inflammation.
The methoxymethyl groups attached to the epoxy ring further enhance the synthetic utility of Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate. These groups can be readily converted into other functional moieties through oxidation or hydrolysis, providing access to a wide range of derivatives. This flexibility has made it a popular choice among synthetic chemists working on complex natural product analogs and drug candidates.
Recent advancements in computational chemistry have also highlighted the importance of Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate in virtual screening campaigns. Its unique structural features make it an attractive candidate for docking studies aimed at identifying new drug targets. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify promising lead compounds more efficiently.
The compound's stability under various reaction conditions has also been a subject of interest. Studies have shown that it can be stored and handled under ambient conditions without significant degradation, making it a reliable reagent for both small-scale laboratory experiments and large-scale industrial processes. This stability is crucial for ensuring consistent yields and minimizing side reactions during synthetic transformations.
In conclusion, Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate (CAS No. 2138209-26-2) represents a fascinating molecule with broad applications in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for constructing complex organic molecules and developing novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in the chemical sciences is likely to grow even further.
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